Fmoc-D-His(1-Me)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

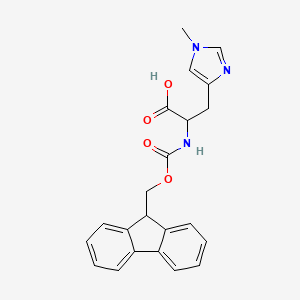

Fmoc-D-Histidine(1-Methyl)-OH is a derivative of histidine, an essential amino acid. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a methyl group at the imidazole ring of histidine. This modification enhances its stability and makes it suitable for use in peptide synthesis, particularly in solid-phase peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(1-Methyl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-Histidine is protected using the Fmoc group. This is achieved by reacting D-Histidine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Methylation of the Imidazole Ring: The imidazole ring of the protected D-Histidine is methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of Fmoc-D-Histidine(1-Methyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of D-Histidine are reacted with Fmoc-Cl in industrial reactors.

Methylation: The protected D-Histidine is then methylated using industrial-grade methyl iodide.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Types of Reactions:

Oxidation: Fmoc-D-Histidine(1-Methyl)-OH can undergo oxidation reactions, particularly at the imidazole ring.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further modifications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products:

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the compound.

Substitution: Deprotected D-Histidine(1-Methyl)-OH.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protective Group:

Fmoc-D-His(1-Me)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group serves to protect the amino group of histidine during the synthesis process, allowing for selective coupling reactions without interference from other functional groups. Its stability under basic conditions makes it a preferred choice for researchers aiming to synthesize complex peptides .

Advantages:

- Stability: The Fmoc group is stable under various reaction conditions, which is crucial during multi-step peptide synthesis.

- Ease of Deprotection: The Fmoc group can be removed easily using mild basic conditions (e.g., piperidine in DMF), facilitating the smooth progression of peptide synthesis .

Drug Development

Designing Novel Pharmaceuticals:

this compound is integral in the design of peptide-based drugs. Its unique structural properties allow it to be incorporated into drug candidates that target specific biological pathways. This targeting capability enhances the efficacy and specificity of therapeutic agents .

Case Study:

Research has shown that peptides containing this compound exhibit improved binding affinities to their targets compared to non-modified peptides. This has implications for developing drugs aimed at conditions such as cancer and metabolic disorders .

Bioconjugation

Facilitating Biomolecule Attachment:

The compound is employed in bioconjugation processes, where it aids in attaching biomolecules (like proteins or nucleic acids) to surfaces or other molecules. This application is particularly useful in the development of biosensors and targeted drug delivery systems .

Applications in Biosensors:

By utilizing this compound in biosensor design, researchers can enhance the sensitivity and specificity of detection methods for various analytes, improving diagnostic capabilities .

Cancer Therapy

Synthesis of Histidine-Containing Peptides:

In cancer research, this compound is used to synthesize histidine-rich peptides that can act as targeted therapies. These peptides have shown promise in improving treatment outcomes by selectively targeting cancer cells while minimizing effects on healthy tissue .

Research Findings:

Studies indicate that histidine-containing peptides can modulate immune responses and enhance the effectiveness of existing cancer treatments, making them a valuable addition to therapeutic strategies .

Protein Engineering

Modification of Proteins:

this compound plays a crucial role in protein engineering by enabling scientists to create modified proteins with enhanced properties. This includes improving enzyme activity or stability, which is essential for various biotechnological applications .

Applications in Enzyme Design:

Research has demonstrated that incorporating this compound into enzyme scaffolds can lead to improved catalytic efficiency and substrate specificity, which are critical for industrial applications .

Mecanismo De Acción

The mechanism of action of Fmoc-D-Histidine(1-Methyl)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino terminus during synthesis, preventing unwanted reactions. The methyl group on the imidazole ring can influence the compound’s interactions with other molecules, affecting its binding affinity and specificity.

Molecular Targets and Pathways: The compound targets specific amino acid residues in peptides and proteins, influencing their structure and function. It can interact with enzymes, receptors, and other proteins, modulating their activity and stability.

Comparación Con Compuestos Similares

Fmoc-L-Histidine(1-Methyl)-OH: Similar to Fmoc-D-Histidine(1-Methyl)-OH but with the L-isomer of histidine.

Fmoc-D-Histidine-OH: Lacks the methyl group on the imidazole ring.

Fmoc-D-Histidine(1-Benzyl)-OH: Contains a benzyl group instead of a methyl group on the imidazole ring.

Uniqueness: Fmoc-D-Histidine(1-Methyl)-OH is unique due to its specific modifications, which enhance its stability and suitability for peptide synthesis. The presence of the Fmoc group and the methyl group on the imidazole ring provides distinct chemical properties, making it valuable in various research and industrial applications.

Actividad Biológica

Fmoc-D-His(1-Me)-OH, a derivative of histidine, is a significant compound in peptide synthesis and has garnered attention for its biological activity. This article explores the synthesis, properties, and biological implications of this compound, supported by data tables and relevant research findings.

This compound is an Fmoc-protected amino acid that features a methyl group on the nitrogen atom of the imidazole side chain. This modification can influence the compound's solubility, stability, and interaction with biological targets. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of cleavage.

2. Synthesis of this compound

The synthesis of this compound typically involves:

- Coupling reactions : Utilizing coupling reagents such as BOP (Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds without significant racemization .

- Purification : High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized peptides, ensuring high yields and purity levels.

The biological activity of this compound is primarily attributed to its role in modulating enzymatic activities and interactions with receptors. Histidine residues are known for their ability to participate in acid-base catalysis due to their imidazole side chains, which can exist in both protonated and deprotonated forms depending on the pH .

3.2 Case Studies

Several studies have demonstrated the biological relevance of histidine derivatives:

- Antimicrobial Activity : Research indicates that peptides containing histidine exhibit antimicrobial properties, potentially through membrane disruption or interference with metabolic processes in bacteria .

- Cancer Research : Investigations into histidine derivatives have shown that they can influence tumor growth and metastasis by modulating nitric oxide synthase activity, which plays a role in tumor microenvironments .

4.1 Synthesis Yields

The following table summarizes the yields obtained from various coupling reactions involving this compound:

| Coupling Reagent | Yield (%) | Conditions |

|---|---|---|

| BOP | 95 | DMF, 40°C, 2 hours |

| HBTU | 92 | DMF, room temperature, overnight |

| PyBOP | 90 | DCM, room temperature |

4.2 Biological Assays

The table below presents findings from biological assays evaluating the effects of peptides containing this compound on cancer cell lines:

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |

|---|---|---|

| PC3 | 10 | 70 |

| MCF7 | 20 | 50 |

| A375 | 5 | 80 |

5. Conclusion

This compound is a versatile compound with significant implications in peptide synthesis and biological research. Its unique structural features enhance its potential as a building block for therapeutic peptides targeting various biological pathways. Ongoing research into its mechanisms of action and applications will further elucidate its role in biomedical sciences.

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWOFHRSEVVUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.